7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-5-7-15(8-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)17-11-16(29-3)9-10-18(17)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEAGNXYFPGBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold interacts with its targets, leading to changes in their activity. This interaction could potentially alter the function of the target proteins, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect pathways related to immune response, oxygen sensing, and signal transduction. The downstream effects of these alterations would depend on the specific context of the biological system.
Biologische Aktivität
The compound 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, alongside its structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C_{19}H_{22}N_{4}O_{3}
- Molecular Weight : 354.41 g/mol
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The biological activity of the target compound was evaluated through various assays:
-
COX Inhibition Assays : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary results indicated that the compound exhibited a notable inhibitory effect on COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.
This suggests that the compound could serve as a potent anti-inflammatory agent due to its ability to suppress prostaglandin E2 (PGE2) production by inhibiting COX-2 activity .
Compound IC50 (μM) Comparison Drug IC50 (μM) 7-(2,5-Dimethoxyphenyl)-... 0.04 ± 0.02 Celecoxib 0.04 ± 0.01
Anticancer Activity
The anticancer potential of the compound was assessed through cytotoxicity assays against various cancer cell lines. The results indicated that it possesses moderate cytotoxic effects:
-
Cell Viability Assay : The compound was tested against several cancer cell lines using the MTT assay.
These findings highlight the potential of the compound as a candidate for further development in cancer therapeutics .
Cell Line % Viability at 50 μg/mL Standard Drug (Vinblastine) % Viability A549 (Lung) 30.14 13.31 MCF-7 (Breast) 27.54 18.03 HeLa (Cervical) 24.11 15.65
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the triazole-pyrimidine core significantly influence biological activity. Electron-donating groups such as methoxy groups enhance anti-inflammatory activity by stabilizing the molecular structure and improving binding affinity to target enzymes .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Case Study on Pyrimidine Derivatives : A study demonstrated that pyrimidine derivatives with methoxy substitutions showed enhanced anti-inflammatory effects in carrageenan-induced paw edema models in rats.
- In Vivo Studies : Animal models treated with similar triazole derivatives showed reduced tumor growth rates compared to untreated controls, indicating a promising avenue for further research into their anticancer properties.
Q & A
Basic: What are the recommended synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine scaffolds typically involves a multicomponent condensation reaction. For example, a mixture of aldehydes (e.g., 4-chlorobenzaldehyde), 3-amino-1,2,4-triazole, and ethyl cyanoacetate can be reacted in green solvents (water/ethanol, 1:1 v/v) under reflux, catalyzed by 4,4’-trimethylenedipiperidine (TMDP). This additive acts as both a Lewis base and hydrogen-bonding catalyst, enabling high yields (~92%) while avoiding toxic solvents . Reaction progress is monitored via TLC, with purification by recrystallization from ethanol.
Advanced: How can reaction conditions be optimized to address substituent-dependent yield variations in triazolo-pyrimidine synthesis?
Methodological Answer:
Substituent effects (e.g., electron-withdrawing groups on the aldehyde) may alter reaction kinetics. To optimize:
- Solvent Systems : Use TMDP in molten state (65°C) for substrates with poor solubility in aqueous ethanol. This reduces steric hindrance and improves cyclization .
- Catalyst Loading : Adjust TMDP concentration (10 mol% baseline) based on substituent reactivity. For bulky aryl groups, increase to 15 mol% to enhance nucleophilic attack efficiency .
- Reaction Monitoring : Employ NMR to detect intermediates (e.g., enamine or Knoevenagel adducts) and adjust reaction time accordingly .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- and NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and pyrimidine moiety (δ 4.0–5.0 ppm for dihydro protons). The 2,5-dimethoxyphenyl group shows distinct singlet peaks for methoxy groups at δ ~3.8 ppm .
- IR Spectroscopy : Confirm carboxamide functionality via N–H stretching (~3300 cm) and C=O absorption (~1680 cm) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N content) to ensure purity >95% .
Advanced: How can researchers resolve spectral contradictions caused by tautomerism in triazolo-pyrimidines?
Methodological Answer:
Tautomeric equilibria (e.g., between 4,7-dihydro and aromatic forms) can lead to split NMR signals or unexpected integrations. Strategies include:
- Variable-Temperature NMR : Conduct experiments at −40°C to slow tautomer interconversion and isolate individual forms .
- X-ray Crystallography : Resolve solid-state tautomeric preferences, as demonstrated for analogous tetrahydro-triazolo-pyrimidines .
- Computational Modeling : Use DFT calculations to predict dominant tautomers based on substituent electronic effects .
Basic: What green chemistry principles apply to synthesizing this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with ethanol/water (1:1 v/v) to reduce toxicity and enable easier recycling .
- Catalyst Recyclability : TMDP can be recovered >5 times via simple filtration with <5% activity loss, minimizing waste .
- Atom Economy : The one-pot multicomponent reaction achieves >90% atom efficiency by avoiding protective groups .
Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?
Methodological Answer:
- Docking Studies : Replace the 2,5-dimethoxyphenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) and perform molecular docking against target proteins (e.g., kinases) to assess binding affinity changes .
- Pharmacokinetic Profiling : Use in vitro assays to compare metabolic stability (e.g., CYP450 inhibition) of methyl vs. bulkier substituents .
- SAR Analysis : Correlate substituent Hammett constants () with bioactivity trends (e.g., IC) to guide rational design .
Basic: What are common pitfalls in analyzing reaction intermediates for this scaffold?
Methodological Answer:
- Byproduct Formation : Monitor for hydrazine derivatives (from triazole decomposition) via LC-MS. Quench reactions at 80% conversion to minimize side products .
- Solvent Artifacts : Ethanol recrystallization may introduce esterification byproducts; use anhydrous conditions for acid-sensitive intermediates .
Advanced: How can researchers reconcile contradictory data on TMDP’s toxicity versus its green chemistry benefits?
Methodological Answer:
- Comparative Toxicity Assays : Perform in vitro cytotoxicity testing (e.g., HepG2 cell viability) for TMDP vs. piperidine. Despite TMDP’s high thermal stability, its LD should be empirically validated .
- Lifecycle Analysis (LCA) : Quantify environmental impact metrics (e.g., E-factor, PMI) for TMDP-based synthesis versus traditional methods to justify its use despite handling risks .
Basic: What strategies ensure reproducibility in scaled-up syntheses?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust heating/cooling rates dynamically .
- Batch Consistency : Pre-dry TMDP at 100°C for 2 hours to eliminate moisture-induced variability in molten-state reactions .
Advanced: How can computational methods enhance mechanistic understanding of triazolo-pyrimidine formation?
Methodological Answer:
- DFT Calculations : Model the reaction pathway (e.g., Knoevenagel adduct formation, cyclization) to identify rate-limiting steps and transition states .
- MD Simulations : Study solvent-catalyst interactions (e.g., TMDP’s hydrogen-bonding with ethanol) to optimize solvent polarity for specific intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
